molecular formula C6H16N2O2S B1658450 N,N'-diisopropylsulfamide CAS No. 6104-07-0

N,N'-diisopropylsulfamide

Cat. No.: B1658450
CAS No.: 6104-07-0
M. Wt: 180.27 g/mol
InChI Key: YJLCGQKFWZSTSK-UHFFFAOYSA-N
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Description

N,N’-Diisopropylsulfamide is an organosulfur compound with the molecular formula C6H16N2O2S It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of a sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropylsulfamide can be synthesized through the reaction of sulfamide with isopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or ethanol, and the process is carried out at room temperature. The reaction can be represented as follows:

Sulfamide+2IsopropylamineN,N’-Diisopropylsulfamide+2Ammonia\text{Sulfamide} + 2 \text{Isopropylamine} \rightarrow \text{N,N'-Diisopropylsulfamide} + 2 \text{Ammonia} Sulfamide+2Isopropylamine→N,N’-Diisopropylsulfamide+2Ammonia

Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropylsulfamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted sulfamides

Scientific Research Applications

N,N’-Diisopropylsulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-Diisopropylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of proteins. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

N,N’-Diisopropylsulfamide can be compared with other similar compounds, such as:

    N,N-Diisopropylformamide: Both compounds contain isopropyl groups attached to nitrogen atoms, but N,N-Diisopropylformamide has a formamide moiety instead of a sulfamide moiety.

    Sulfonamides: These compounds share the sulfonamide functional group but differ in the nature of the substituents attached to the nitrogen atoms.

Uniqueness: N,N’-Diisopropylsulfamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(propan-2-ylsulfamoyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLCGQKFWZSTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384731
Record name N,N'-diisopropylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-07-0
Record name N,N'-diisopropylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29.5 parts of isopropylamine and 55.6 parts of triethylamine were introduced into 320 parts of THF. 60 parts of trimethylchlorosilane were added a little at a time at from 0° to -5° C. under nitrogen and the mixture was stirred at room temperature for 30 minutes and at 60° C. for 1 hour and then cooled to -10° C. 33.8 parts of sulfuryl chloride were added a little at a time and the mixture was allowed to warm to room temperature and was then stirred for 2 hours. The trimethylchlorosilane and the solvent were distilled off and the residue was washed with ice-water. 30.5 parts of N,N'-diisopropylsulfamide of melting point 98°-101° C. (starting substance) were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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